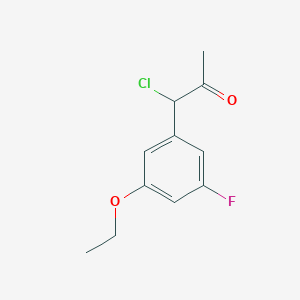
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol This compound is characterized by the presence of a chloro group, an ethoxy group, and a fluorophenyl group attached to a propanone backbone
准备方法
The synthesis of 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one typically involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
化学反应分析
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
科学研究应用
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
作用机制
The exact mechanism of action of 1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro, ethoxy, and fluorophenyl groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one can be compared with similar compounds such as:
3-Chloro-1-(2-fluorophenyl)-1-propanone: This compound has a similar structure but differs in the position of the fluorophenyl group.
1-Chloro-1-(3-ethoxyphenyl)propan-2-one: This compound lacks the fluorine atom, which can affect its reactivity and applications.
The unique combination of the chloro, ethoxy, and fluorophenyl groups in this compound makes it distinct and potentially more versatile in various chemical and biological applications.
生物活性
1-Chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol. This compound features a chloro group, an ethoxy group, and a fluorophenyl moiety, making it notable within organic chemistry for its potential biological activities. Its structure suggests various applications in medicinal chemistry, particularly in enzyme inhibition and receptor interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-ethoxy-5-fluorobenzaldehyde with chloroacetone, often facilitated by sodium hydroxide to promote nucleophilic substitution or condensation mechanisms. The resulting product can be purified using recrystallization or column chromatography.
Enzyme Inhibition and Receptor Interaction
Preliminary studies indicate that this compound may exhibit significant biological activity related to enzyme inhibition. The specific pathways affected by this compound are still under investigation, but its structural components suggest it could influence binding affinity and selectivity toward various biological targets.
The compound acts as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The presence of fluorine enhances its reactivity and binding affinity, potentially leading to the inhibition or modification of enzymatic activity.
Comparative Biological Activity
To better understand the biological implications of this compound, a comparison with similar compounds can provide insights into its unique properties.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C11H12ClFO2 | Chloro, ethoxy, fluorophenyl groups | Potential enzyme inhibitor |
| 3-Chloro-1-(2-fluorophenyl)-1-propanone | C11H12ClFO2 | Different position of fluorine | Varies based on fluorine position |
| 1-Chloro-1-(3-methoxyphenyl)propan-2-one | C11H13ClO2 | Contains methoxy instead of ethoxy | Affects solubility and reactivity |
Case Studies
Recent investigations have highlighted the potential of compounds similar to this compound in therapeutic applications. For instance:
- Fluorinated Compounds : Research has shown that fluorinated compounds often display enhanced potency in inhibiting specific enzyme activities compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group has been associated with improved drug efficacy due to increased hydrophobic interactions and binding affinity .
- Receptor Studies : Studies on cannabinoid receptors have indicated that modifications in the chemical structure, such as those present in this compound, can lead to selective receptor interactions, which may be beneficial for developing targeted therapies .
Future Directions in Research
Ongoing research aims to further elucidate the biological pathways influenced by this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : To identify specific molecular targets and elucidate the mechanisms underlying its biological activity.
属性
分子式 |
C11H12ClFO2 |
|---|---|
分子量 |
230.66 g/mol |
IUPAC 名称 |
1-chloro-1-(3-ethoxy-5-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClFO2/c1-3-15-10-5-8(4-9(13)6-10)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI 键 |
RFGMBRRXSSQGQQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















